3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid
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Overview
Description
3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid is a heterocyclic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Pyranopyrazoles, a class of compounds to which this molecule belongs, have been reported to exhibit a broad spectrum of biological activities . They have been utilized as analgesic, anti-inflammatory, antibacterial, antifungal, antitubercular, antimalarial, antitumor, antioxidant, antiproliferative, antihypertensive, hypnotic, and vasodilator agents .
Mode of Action
It is known that the biological activities of pyranopyrazoles are often due to their interaction with various targets in the body .
Biochemical Pathways
Given the broad spectrum of biological activities associated with pyranopyrazoles, it can be inferred that this compound may interact with multiple biochemical pathways .
Result of Action
Pyranopyrazoles have been reported to exhibit a broad spectrum of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that extended flavonoids, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have been reported to exhibit a range of biological activities, including analgesic, anti-inflammatory, antibacterial, antifungal, antitubercular, antimalarial, antitumor, antioxidant, antiproliferative, antihypertensive, hypnotic, and vasodilator effects . These effects suggest that the compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid typically involves a multicomponent reaction. One common method is the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethyl acetoacetate and aromatic aldehydes in the presence of a catalyst such as piperidine . The reaction is usually carried out under reflux conditions in ethanol, leading to the formation of the desired pyranopyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as microwave-assisted synthesis and solvent-free conditions, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-6-oxo-1,6-dihydro-pyrano[2,3-c]-pyrazol-5-yl-acetic acid
- 3,4-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- 3,4-Dimethyl-1-(4-(4-nitrobenzylidene)amino)phenyl)pyrano[2,3-c]pyrazol-6(1H)-one
Uniqueness
What sets 3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid apart from similar compounds is its unique structural arrangement and the specific biological activities it exhibits. Its ability to inhibit the Chk1 kinase enzyme, for instance, makes it a promising candidate for anticancer research .
Properties
IUPAC Name |
3-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-8-6-12(18)21-14-13(8)9(2)16-17(14)11-5-3-4-10(7-11)15(19)20/h3-7H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZZTFBCNJSBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=CC(=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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